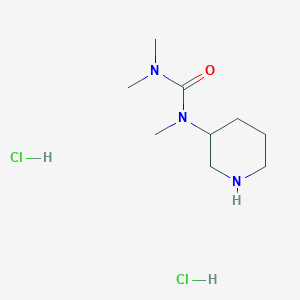

1,3,3-trimethyl-1-(piperidin-3-yl)urea dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis .Mecanismo De Acción

Target of Action

Compounds with a piperidine nucleus have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

It’s known that piperidine derivatives interact with their targets in a variety of ways depending on the specific derivative and target .

Biochemical Pathways

Piperidine derivatives are known to influence a variety of biochemical pathways, contributing to their diverse therapeutic applications .

Result of Action

It’s known that piperidine derivatives can have a wide range of effects at the molecular and cellular level, contributing to their diverse therapeutic applications .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1,3,3-trimethyl-1-(piperidin-3-yl)urea dihydrochloride is a useful reagent for a variety of laboratory experiments, as it is relatively inexpensive and easy to obtain. Additionally, it is a potent inhibitor of ATP synthase, making it useful for studying the structure and function of proteins, as well as the mechanism of action of drugs. However, it is important to note that this compound is a potent inhibitor of enzymes, and thus should be used with caution in experiments that involve enzymes.

Direcciones Futuras

The potential applications of 1,3,3-trimethyl-1-(piperidin-3-yl)urea dihydrochloride are vast, and there are numerous directions for future research. These include further exploration of its biochemical and physiological effects, as well as its potential use as a drug or drug ingredient. Additionally, further research could be conducted to explore its potential as an inhibitor of other enzymes, as well as its potential use in the synthesis of other compounds. Furthermore, further research could be conducted to explore its potential use as a catalyst in various reactions, as well as its potential use as a stabilizer for certain proteins. Finally, further research could be conducted to explore its potential use in the study of gene expression and regulation.

Métodos De Síntesis

1,3,3-trimethyl-1-(piperidin-3-yl)urea dihydrochloride is synthesized through a multi-step process that involves the reaction of piperidine with formaldehyde in the presence of a base, followed by the reaction with methyl isocyanate. The final step involves the reaction of the resulting product with hydrochloric acid to yield this compound dihydrochloride. The reaction is typically carried out in an inert atmosphere, such as nitrogen, to prevent oxidation of the product. The yield of the reaction is typically around 80%.

Aplicaciones Científicas De Investigación

1,3,3-trimethyl-1-(piperidin-3-yl)urea dihydrochloride is a versatile reagent used in a variety of scientific research applications. It has been used to synthesize a wide range of compounds, including drugs, dyes, and other organic molecules. It is also used as a catalyst in some reactions, and as a stabilizer for certain proteins. Furthermore, it is a potent inhibitor of several enzymes, including the enzyme ATP synthase. In addition, it has been used to study the structure and function of proteins, as well as the mechanism of action of drugs.

Propiedades

IUPAC Name |

1,1,3-trimethyl-3-piperidin-3-ylurea;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O.2ClH/c1-11(2)9(13)12(3)8-5-4-6-10-7-8;;/h8,10H,4-7H2,1-3H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPJSMLFEOQXAPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N(C)C1CCCNC1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyclopropyl-4,5-dimethyl-6-{4-[(1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6456731.png)

![4-tert-butyl-2-cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6456736.png)

![2-cyclopropyl-4,5-dimethyl-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6456737.png)

![2,4,5-trimethyl-6-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6456742.png)

![2-cyclopropyl-4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B6456761.png)

![4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine](/img/structure/B6456768.png)

![5-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B6456774.png)

![3-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B6456784.png)

![3-cyclopropyl-1-[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B6456795.png)

![4-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]phenol](/img/structure/B6456816.png)

![2-cyclopropyl-4,5-dimethyl-6-[4-(oxolane-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B6456818.png)

![N-cyclopropyl-5-[3-(piperazin-1-yl)phenyl]pyrimidin-2-amine](/img/structure/B6456820.png)